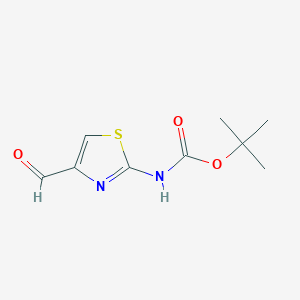

Tert-butyl 4-formylthiazol-2-ylcarbamate

説明

科学的研究の応用

Organic Optoelectronic Materials

“Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are integral in the development of organic optoelectronic devices. These compounds serve as molecular building blocks, oligomers, dendrimers, or polymers due to their distinct advantages such as low cost, facile functionalization, and easy linkage through the backbone structure . The photophysical properties of these compounds, particularly their excited-state dynamics, are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.

Photophysical Studies

The excited-state relaxation and dynamics of carbazole-based compounds, which share structural similarities with “Tert-butyl 4-formylthiazol-2-ylcarbamate,” are studied using advanced spectroscopic techniques . Understanding these dynamics is essential for interpreting the behavior of these compounds in more complex environments, such as when they are part of larger molecular systems in optoelectronics.

Precursors to Biologically Active Compounds

Compounds structurally related to “Tert-butyl 4-formylthiazol-2-ylcarbamate” have been synthesized with good yield and selectivity and are potential precursors to biologically active natural products . These include molecules like Indiacen A and Indiacen B, which have applications in pharmaceuticals due to their anticancer, anti-inflammatory, and analgesic properties.

Aerobic Oxidation in Organic Synthesis

“Tert-butyl 4-formylthiazol-2-ylcarbamate” and its derivatives find applications in aerobic oxidation processes within organic synthesis . This process is vital for introducing oxygen into organic molecules, which can lead to the formation of alcohols, ketones, and other oxygen-containing functional groups.

Annulation Reactions

In the field of synthetic chemistry, annulation reactions are important for constructing complex cyclic structures. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be used in annulation processes to create diverse ring systems that are foundational to many natural products and pharmaceuticals .

Diazotization Reactions

Diazotization is a chemical reaction that introduces diazo groups into organic compounds. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be involved in diazotization reactions, which are pivotal in the synthesis of azo dyes, pharmaceuticals, and agrochemicals .

Nitrosylation Reactions

The nitrosylation process, which involves the addition of a nitroso group to an organic molecule, is another area where “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are applied. These reactions are significant in the synthesis of various nitrogen-containing compounds .

Source of Nitrogen and Oxygen in Organic Reactions

As a source of nitrogen and oxygen, “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are utilized in various organic reactions. This includes transformations such as nitration, nitrosylation, and sequential nitrosylation reactions, which are fundamental in creating a wide range of organic molecules .

作用機序

Target of Action

Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, and influence its function

特性

IUPAC Name |

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJQIZYBOFGKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630939 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formylthiazol-2-ylcarbamate | |

CAS RN |

494769-34-5 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

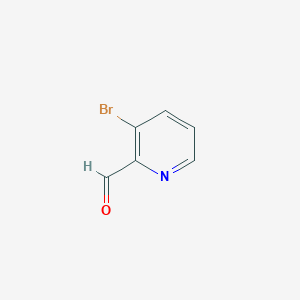

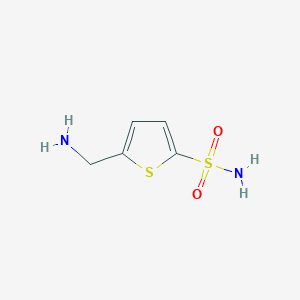

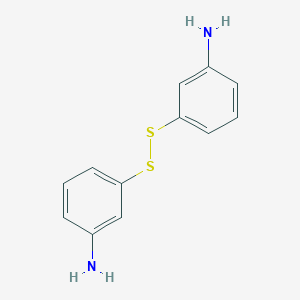

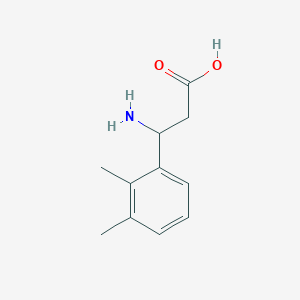

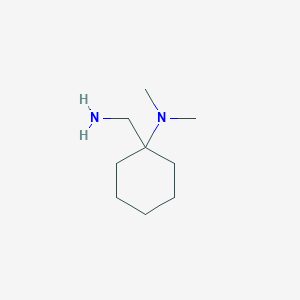

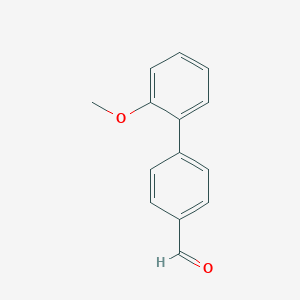

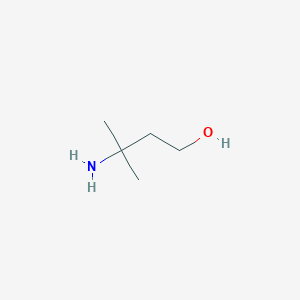

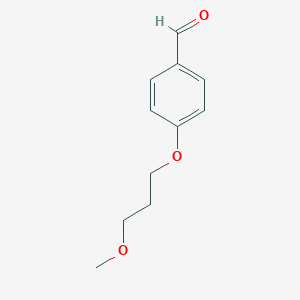

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)